molecular formula C17H25NO4 B15057330 Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate

Katalognummer: B15057330
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: UPUSWDDJABPCST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is a chemical compound with a molecular weight of 307.4 g/mol. It is a clear, pale liquid with a purity of at least 95% . This compound is used in various advanced research and development projects due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its morpholino group and dimethylphenoxy moiety contribute to its versatility and effectiveness in various research and industrial applications.

Eigenschaften

Molekularformel

C17H25NO4

Molekulargewicht

307.4 g/mol

IUPAC-Name

ethyl 2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C17H25NO4/c1-4-20-16(19)11-18-8-9-21-15(10-18)12-22-17-13(2)6-5-7-14(17)3/h5-7,15H,4,8-12H2,1-3H3

InChI-Schlüssel

UPUSWDDJABPCST-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1CCOC(C1)COC2=C(C=CC=C2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.